molecular formula C18H17ClN2O5S B4985234 N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B4985234
M. Wt: 408.9 g/mol
InChI Key: BZMBUGZFCWXVGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide features a benzamide core conjugated with a sulfonated thiazolidinone moiety. This structural motif is characteristic of bioactive molecules targeting enzymes or receptors in medicinal and agrochemical contexts.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c1-11-10-27(24,25)21(18(11)23)14-5-3-4-12(8-14)17(22)20-15-9-13(19)6-7-16(15)26-2/h3-9,11H,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMBUGZFCWXVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 5-chloro-2-methoxyaniline: This intermediate is synthesized by chlorination of 2-methoxyaniline.

    Formation of 4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl derivative: This involves the reaction of 4-methylthiazolidine-2,5-dione with appropriate reagents.

    Coupling Reaction: The final step involves coupling the 5-chloro-2-methoxyaniline with the 4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Modulate Receptors: Interact with cellular receptors, affecting signal transduction processes.

    Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Key Substituents Potential Bioactivity Reference
Target Compound Benzamide + thiazolidinone 5-Cl-2-MeO-phenyl; 4-Me-1,1,3-trioxo-thiazolidinyl Not specified (theoretical)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + thiazole 5-Cl-thiazole; 2,4-diF-benzamide Antiparasitic (PFOR inhibition)
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Benzamide + thiazole 4-(4-MeO-3-Me-phenyl)-thiazole; 2-NO₂-5-Cl-benzamide Herbicidal/antimicrobial
N-((5Z)-5-{[3-(4-Bromophenyl)-1-phenylpyrazol-4-yl]methylene}-4-oxo-2-thioxo-thiazolidin-3-yl)-4-Me-benzamide Benzamide + thiazolidinone 2-thioxo-thiazolidinone; pyrazole-methylene; 4-Br-phenyl Not specified (structural study)

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 1,1,3-trioxo-thiazolidinyl group provides stronger electron withdrawal than the 2-thioxo or 4-oxo groups in analogs . This may enhance metabolic stability or binding to electrophile-sensitive targets.
  • Aromatic Substitutions: The 5-chloro-2-methoxyphenyl group in the target compound contrasts with the 2,4-difluorophenyl () or nitro-substituted benzamides ().
  • Heterocyclic Linkers: Thiazolidinone rings (as in the target compound) are more conformationally restricted than thiazole or pyrazole moieties (), which could affect binding specificity .

Q & A

Q. Guidance for Researchers :

  • Prioritize SCXRD for unambiguous structural confirmation .
  • Validate biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Cross-reference synthetic protocols with analogous thiazolidinone derivatives to troubleshoot low yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.